4-chloro-N-{6-methyl-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
4-CHLORO-N-{6-METHYL-3-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoxaline core, a benzodiazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{6-METHYL-3-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the benzodiazole moiety and the sulfonamide group. Common reagents used in these reactions include chlorinating agents, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{6-METHYL-3-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .
Scientific Research Applications
4-CHLORO-N-{6-METHYL-3-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{6-METHYL-3-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-{6-METHYL-3-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE: Unique due to its specific combination of functional groups and structural features.
Indole Derivatives: Share some structural similarities but differ in their biological activities and applications.
Quinoxaline Derivatives: Similar core structure but may lack the benzodiazole and sulfonamide groups.
Uniqueness
The uniqueness of 4-CHLORO-N-{6-METHYL-3-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of a quinoxaline core, benzodiazole moiety, and sulfonamide group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17ClN6O3S |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
4-chloro-N-[6-methyl-3-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H17ClN6O3S/c1-12-2-8-16-18(10-12)26-20(24-14-5-9-17-19(11-14)28-22(30)27-17)21(25-16)29-33(31,32)15-6-3-13(23)4-7-15/h2-11H,1H3,(H,24,26)(H,25,29)(H2,27,28,30) |
InChI Key |
UFIGVNFSHSPWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)NC(=O)N4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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